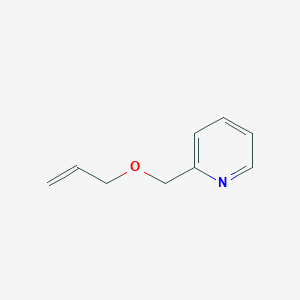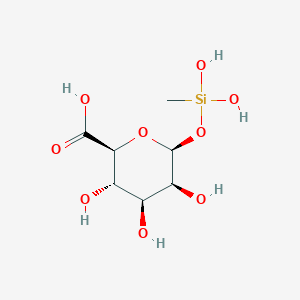
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid, commonly known as DHMSP, is a chemical compound with potential applications in various scientific fields. DHMSP is a derivative of mannuronic acid, a polysaccharide found in brown algae. DHMSP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in various research studies.
Wirkmechanismus
DHMSP has been shown to interact with different proteins and enzymes in the body, such as hyaluronidase, heparinase, and chondroitinase. DHMSP can inhibit the activity of these enzymes, which are involved in the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also interact with different receptors in the body, such as toll-like receptor 4 (TLR4), which is involved in the immune response and inflammation.
Biochemische Und Physiologische Effekte
DHMSP has been shown to have different biochemical and physiological effects in various research studies. DHMSP can inhibit the activity of hyaluronidase, heparinase, and chondroitinase, which can prevent the degradation of glycosaminoglycans and other polysaccharides. DHMSP can also activate the immune response and modulate inflammation by interacting with TLR4. DHMSP has been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity. DHMSP can be easily synthesized using different methods and protecting groups, which can improve its stability and solubility. DHMSP can also be easily modified to improve its bioactivity and specificity. However, DHMSP has some limitations for lab experiments, such as its potential toxicity and side effects. DHMSP should be used with caution and under proper safety guidelines.
Zukünftige Richtungen
DHMSP has several potential future directions for research and development. DHMSP can be used as a building block for the synthesis of novel polysaccharides and glycosaminoglycans with improved properties and bioactivity. DHMSP can also be used as a drug candidate for the treatment of different diseases, such as cancer, inflammation, and neurodegenerative disorders. DHMSP can also be used as a biomaterial for tissue engineering and regenerative medicine applications. Further research is needed to explore the full potential of DHMSP and its applications in different scientific fields.
Conclusion:
In conclusion, DHMSP is a chemical compound with potential applications in various scientific fields. DHMSP can be synthesized using different methods and protecting groups, and its mechanism of action and biochemical and physiological effects have been studied in various research studies. DHMSP has several advantages for lab experiments, such as its stability, solubility, and bioactivity, but it also has some limitations, such as its potential toxicity and side effects. DHMSP has several potential future directions for research and development, and further studies are needed to explore its full potential and applications.
Synthesemethoden
DHMSP can be synthesized using different methods. One of the most common methods is the reaction of mannuronic acid with trimethylsilyl-diazomethane, followed by hydrolysis of the resulting compound. Another method involves the reaction of mannuronic acid with trimethylsilyl chloride, followed by hydrolysis. DHMSP can also be synthesized using different protecting groups, such as tert-butyldimethylsilyl, to improve its stability and solubility.
Wissenschaftliche Forschungsanwendungen
DHMSP has potential applications in various scientific fields, including biotechnology, pharmaceuticals, and materials science. DHMSP can be used as a precursor for the synthesis of novel polysaccharides with improved properties, such as increased solubility, stability, and bioactivity. DHMSP can also be used as a building block for the synthesis of glycosaminoglycans, which are important components of the extracellular matrix and play a crucial role in cell signaling and tissue repair.
Eigenschaften
CAS-Nummer |
102397-69-3 |
|---|---|
Produktname |
1-O-(Dihydroxymethylsilyl)-beta-D-mannopyranuronic acid |
Molekularformel |
C7H14O9Si |
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6S)-6-[dihydroxy(methyl)silyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H14O9Si/c1-17(13,14)16-7-4(10)2(8)3(9)5(15-7)6(11)12/h2-5,7-10,13-14H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
InChI-Schlüssel |
WMGVTFWUDZXSKP-QBCMYANTSA-N |
Isomerische SMILES |
C[Si](O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Kanonische SMILES |
C[Si](O)(O)OC1C(C(C(C(O1)C(=O)O)O)O)O |
Andere CAS-Nummern |
102397-69-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)

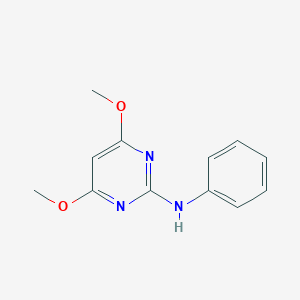
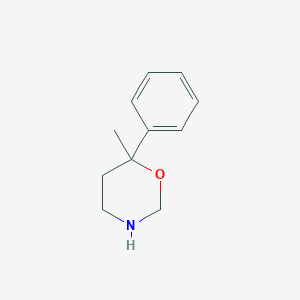
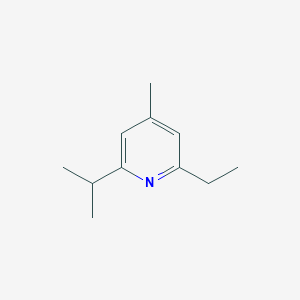
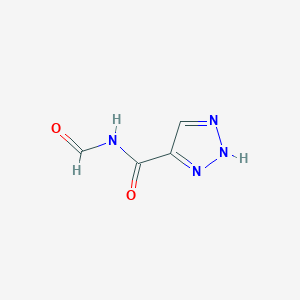


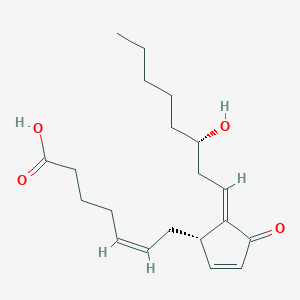
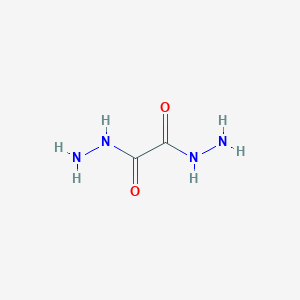
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)

